Metal-Binding Affinity: No Head-to-Head Data Available for 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol vs. its Nearest Analogs
A direct, quantitative comparison of the metal-binding stability constants (log K) of 6-methyl-2-(sulfanylmethyl)pyridin-3-ol against its closest structural analogs has not been identified in the peer-reviewed literature. The target compound's free thiol group is expected to confer distinct soft Lewis basicity compared to the methylthio-protected analog (CAS 23003-25-0), but no numerical data exists to support this [1]. The compound's closest in-class relatives, like 2-mercaptomethylpyridine, have been studied for their ability to form inner complexes with divalent Ni, Pd, and Pt; however, these studies do not include the 3-hydroxy-6-methyl substituted variant, preventing cross-study comparison [2].
| Evidence Dimension | Metal-binding affinity |
|---|---|
| Target Compound Data | No quantitative binding data found for this compound. |
| Comparator Or Baseline | 2-mercaptomethylpyridine: Forms inner complexes [M(picmer)2] with Ni, Pd, Pt; exact stability constants vary. |
| Quantified Difference | Cannot be calculated; target compound data is absent. |
| Conditions | Various synthetic conditions for 2-mercaptomethylpyridine complexes. |
Why This Matters
Without comparative stability constants, a procurement decision based on superior metal-binding performance for this specific derivative cannot be scientifically justified.
- [1] PubChem. 3-Pyridinol, 6-methyl-2-(methylthio)-. CAS 23003-25-0. https://pubchem.ncbi.nlm.nih.gov/compound/23003-25-0 View Source
- [2] G. J. Kruger, et al. Some studies in inorganic complexes. XIX. 2-Mercaptomethylpyridine, 2-thioamidopyridine, and 2-aminomethylpyridine reactions. CSIRO. https://www.publish.csiro.au/ch/CH9730005 View Source
